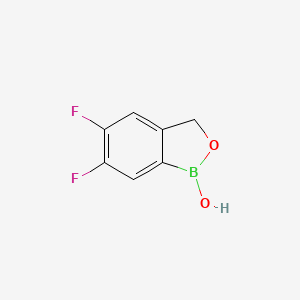
2,1-Benzoxaborole, 5,6-difluoro-1,3-dihydro-1-hydroxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2,1-Benzoxaborole, 5,6-difluoro-1,3-dihydro-1-hydroxy-” is a chemical compound with the molecular formula C7H5BF2O2 and a molecular weight of 169.92. It is a type of benzoxaborole, which is a class of boron-containing organic compounds .
Synthesis Analysis
The synthesis of benzoxaboroles, including “2,1-Benzoxaborole, 5,6-difluoro-1,3-dihydro-1-hydroxy-”, often involves a structure-activity relationship (SAR) investigation. This process assesses changes in antimalarial activity resulting from structural variation, substituent modification on the pyrazine ring, and optimization of the side chain ester group .Molecular Structure Analysis
The molecular structure of “2,1-Benzoxaborole, 5,6-difluoro-1,3-dihydro-1-hydroxy-” is characterized by the presence of a benzoxaborole scaffold, which is a versatile structure that plays important roles in organic synthesis, molecular recognition, and supramolecular chemistry .Chemical Reactions Analysis
The chemical reactions involving “2,1-Benzoxaborole, 5,6-difluoro-1,3-dihydro-1-hydroxy-” are typically part of a structure-activity relationship (SAR) study. This study aims to discover highly potent benzoxaboroles with improved antimalarial in vitro and in vivo activities .Physical And Chemical Properties Analysis
The physical and chemical properties of “2,1-Benzoxaborole, 5,6-difluoro-1,3-dihydro-1-hydroxy-” include a molecular formula of C7H5BF2O2 and a molecular weight of 169.92.Scientific Research Applications
Organic Photovoltaics
This compound is used in the synthesis of push–pull triarylamine dyes containing 5,6-difluoro-2,1,3-benzothiadiazole units . These dyes are evaluated as active materials for organic photovoltaics . The push–pull molecules involve a triarylamine donor unit connected to a dicyanovinyl acceptor moiety by a difluorobenzothiadiazole-thienyl block .
Synthesis Simplification
The compound is used to simplify the synthesis process. It helps to avoid intermediate halogenation reactions and the formation of toxic organometallic by-products . The building blocks are connected by direct (hetero)-arylation .
Non-Fullerene Acceptors (NFAs)
5,6-difluoro-1,3-dihydro-2,1-benzoxaborol-1-ol is used as a building block to prepare non-fullerene acceptors (NFAs) . These NFAs, such as ITIC-2F, IHIC-2F, IEIC-2F, IXIC-2F, are used in highly efficient organic photovoltaic devices .
Mechanism of Action
Future Directions
properties
IUPAC Name |
5,6-difluoro-1-hydroxy-3H-2,1-benzoxaborole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BF2O2/c9-6-1-4-3-12-8(11)5(4)2-7(6)10/h1-2,11H,3H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORKULFFYLCPBRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(C2=CC(=C(C=C2CO1)F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BF2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.92 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,1-Benzoxaborole, 5,6-difluoro-1,3-dihydro-1-hydroxy- | |
CAS RN |
174671-91-1 |
Source


|
| Record name | 5,6-difluoro-1,3-dihydro-2,1-benzoxaborol-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

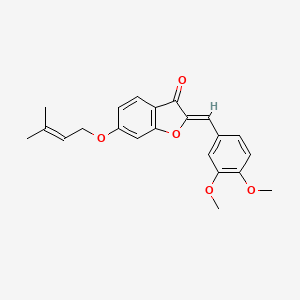
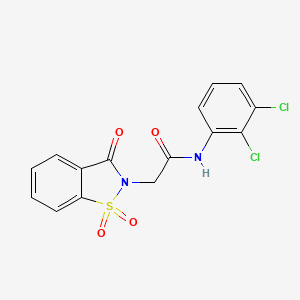
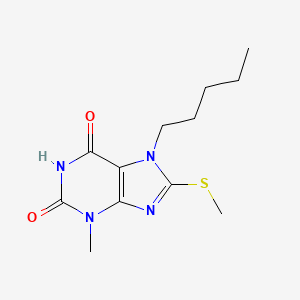
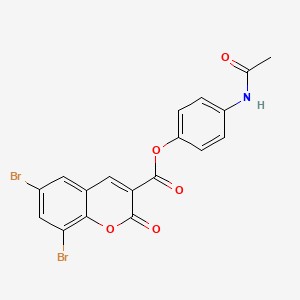
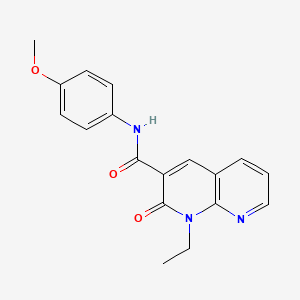
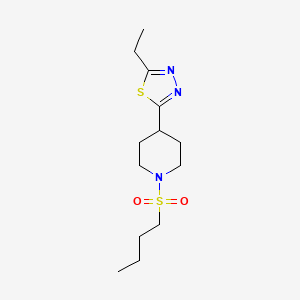
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide](/img/structure/B2626367.png)
![N-(benzotriazol-1-ylmethyl)-N-[2-(benzotriazol-1-ylmethylsulfanyl)ethyl]-4-methylbenzamide](/img/structure/B2626368.png)
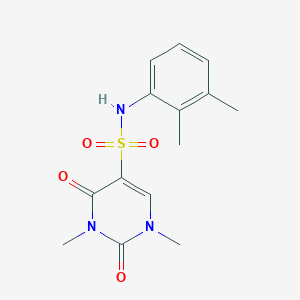
![N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-[1-(4-fluorophenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2626370.png)
![1'-(Pent-4-enoyl)spiro[chroman-2,3'-pyrrolidin]-4-one](/img/structure/B2626373.png)
![N-(benzo[d]thiazol-2-yl)-5-(N-(pyridin-3-ylmethyl)sulfamoyl)furan-2-carboxamide](/img/structure/B2626375.png)

